2-(3-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a trifluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may include steps for purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design and development .
Industry
In the industrial sector, tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. The piperazine ring can act as a scaffold to position the trifluoromethyl group in the optimal orientation for interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C16H21F3N2O2 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl 2-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-8-7-20-10-13(21)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3 |
InChI Key |
UDGVZRVSIVVOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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